molecular formula C9H12Cl3N B7943734 3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride

3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride

Cat. No.: B7943734
M. Wt: 240.6 g/mol
InChI Key: SDFBJAUESQDYNN-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride is a chemical compound characterized by a dichlorophenyl group attached to a propan-1-amine structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,5-dichlorophenylpropionic acid as the starting material.

  • Reduction Reaction: The carboxylic acid group is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can be further reduced to form secondary or tertiary amines.

  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amine group.

  • Secondary and Tertiary Amines: Formed through further reduction of the primary amine.

  • Substituted Phenyl Derivatives: Resulting from substitution reactions on the phenyl ring.

Scientific Research Applications

3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: The compound can be used in the study of biological systems and pathways involving amine groups.

  • Industry: It is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3,5-Dichlorophenyl)propan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3,5-Dichlorophenyl)propionic acid

  • 3,5-Dichlorophenol

  • 2,4-Dichlorophenol

  • 2,6-Dichlorophenol

Properties

IUPAC Name

3-(3,5-dichlorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c10-8-4-7(2-1-3-12)5-9(11)6-8;/h4-6H,1-3,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBJAUESQDYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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